Stereochemical Purity: Enantiomeric Excess
Microbial enantioselective hydrolysis provides a method for obtaining the desired (1S,2S)-ester with high enantiomeric purity. A specific strain selected from soil, when used with lyophilized cells, yields the (1S,2S)-ester with an enantiomeric excess of 98% e.e., demonstrating a highly selective enzymatic process for this specific stereoisomer over its enantiomer [1].
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | 98% e.e. |
| Comparator Or Baseline | (1R,2R)-enantiomer |
| Quantified Difference | The enzymatic resolution selectively hydrolyzes the (1R,2R)-ester, leaving the (1S,2S)-ester with 98% e.e. |
| Conditions | Microbial enantioselective hydrolysis of cis-ethyl-2-fluorocyclopropanecarboxylate using lyophilized cells of a selected soil strain. |
Why This Matters
High enantiomeric purity (98% e.e.) is critical for pharmaceutical applications to ensure the correct stereochemistry of the final drug, which directly impacts its biological activity and safety profile.
- [1] Yamamoto, H.; Imamura, M.; Hayakawa, I.; Kimura, Y. Resolution of cis-2-fluorocyclopropanecarboxylic acid by a microbial enantioselective hydrolysis. Tetrahedron: Asymmetry 1998, 9 (17), 3047–3052. View Source
